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Compound of Interest

Compound Name: 3-Chloro-5-nitroaniline

CAS No.: 5344-44-5

Cat. No.: B1584287

Get Quote

Executive Summary
3-Chloro-5-nitroaniline (CAS: 5344-44-5) is a meta-substituted aniline derivative

characterized by its unique electronic push-pull system, featuring an electron-withdrawing nitro

group and an electron-donating amino group flanking a chlorine atom.[1][2][3] This specific

substitution pattern (3,5-disubstitution relative to the amino group) makes it a critical scaffold in

medicinal chemistry, particularly for Type II kinase inhibitors and allosteric modulators where

precise steric and electronic complementarity is required.

This guide details the physicochemical profile, synthetic pathways, reactivity patterns, and

pharmaceutical utility of 3-Chloro-5-nitroaniline, designed for researchers requiring high-

fidelity technical data.

Molecular Architecture & Physicochemical Profile
The molecule exhibits a planar aromatic system. The nitro group at position 5 exerts a strong

inductive (-I) and mesomeric (-M) withdrawing effect, significantly deactivating the ring towards

electrophilic aromatic substitution but activating it for nucleophilic attack. The chlorine atom at

position 3 provides lipophilicity and a handle for further cross-coupling reactions, while the

amino group at position 1 serves as the primary nucleophilic center.
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Table 1: Physicochemical Properties
Property Value Notes

CAS Number 5344-44-5

Molecular Formula C₆H₅ClN₂O₂

Molecular Weight 172.57 g/mol

Appearance
Yellow to orange crystalline

solid
Color intensifies with oxidation

Melting Point 131 – 134 °C
Distinct from 3-nitroaniline

(114°C)

Boiling Point ~332 °C (Predicted) Decomposes at high temp

pKa ~1.22 (Predicted)
Weakly basic due to -NO₂/-Cl

electron withdrawal

Solubility
Soluble in DMSO, Ethanol,

DCM, EtOAc
Low water solubility

Synthetic Pathways & Manufacturing
The synthesis of 3-Chloro-5-nitroaniline requires regioselective control to ensure the correct

isomerism. The industrial standard involves the Zinin Reduction, where a specific nitro group in

a dinitro-precursor is selectively reduced.

Core Synthesis: Selective Reduction
The starting material, 1-chloro-3,5-dinitrobenzene, is symmetrical. Selective reduction of one

nitro group is achieved using sulfide-based reducing agents (e.g., sodium hydrogen sulfide or

ammonium sulfide) under controlled reflux. This method prevents over-reduction to the diamine

(3,5-diaminochlorobenzene).
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Figure 1: Selective Zinin reduction pathway for the synthesis of 3-Chloro-5-nitroaniline.

Reactivity Profile & Functionalization
The chemical utility of 3-Chloro-5-nitroaniline stems from its ability to undergo orthogonal

transformations. The amino group can be functionalized or converted, while the nitro group

serves as a "masked" amine for later stages.

Key Reaction Classes:
Sandmeyer/Diazotization: The amino group reacts with NaNO₂/HCl to form a diazonium salt,

which can be hydrolyzed to a phenol, coupled to form azo dyes, or substituted with other

halides.[4]

Amide/Urea Formation: The aniline nitrogen is sufficiently nucleophilic to react with acid

chlorides, isocyanates, or carboxylic acids (with coupling agents like HATU) to form amides

and ureas—common pharmacophores.

Nitro Reduction: Post-functionalization, the 5-nitro group can be reduced (Fe/AcOH or

H₂/Pd) to generate a primary amine, enabling the synthesis of complex bis-amide or

heterocyclic scaffolds.
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Figure 2: Orthogonal reactivity patterns enabling diverse chemical library generation.

Pharmaceutical Applications
3-Chloro-5-nitroaniline is a privileged structure in drug discovery, particularly for targeting

ATP-binding pockets in kinases and helicases.

Type II Kinase Inhibitors
The 3-chloro-5-nitroaniline motif is frequently used to synthesize "hinge-binder" regions or

solvent-exposed tails in kinase inhibitors. The electron-withdrawing nature of the substituents

modulates the pKa of the aniline nitrogen, optimizing hydrogen bond donor capability.

Mechanism: The aniline amine forms a hydrogen bond with the kinase hinge region (e.g.,

Glu/Met residues).

Example: Antimalarial kinase inhibitors often utilize this scaffold to achieve selectivity over

human kinases.

DHX9 Helicase Inhibitors (e.g., ATX968)
Recent literature identifies this scaffold in the synthesis of ATX968, a potent allosteric inhibitor

of the RNA helicase DHX9.
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Workflow: 3-Chloro-5-nitroaniline is coupled with a thiophene intermediate.[5] The nitro

group is subsequently reduced and sulfonylated to create the final bioactive molecule.

Significance: This demonstrates the compound's role as a "linker" that positions two

pharmacophores in the correct spatial orientation.

Analytical Characterization
To validate the identity of 3-Chloro-5-nitroaniline, the following spectroscopic signatures are

diagnostic.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)
The aromatic region displays a characteristic AMX spin system (or ABC depending on

resolution) due to the non-equivalent protons at positions 2, 4, and 6.

δ ~7.4 - 7.8 ppm: Three distinct signals corresponding to the aromatic protons.

H2 (between Cl and NO₂): Most deshielded (singlet-like or doublet).

H4 (between NO₂ and NH₂): Deshielded by NO₂, shielded by NH₂.

H6 (between Cl and NH₂): Most shielded due to ortho-amino effect.

δ ~5.0 - 6.0 ppm: Broad singlet (2H) corresponding to the -NH₂ group (exchangeable with

D₂O).

Mass Spectrometry (LC-MS)
Ionization: ESI+

Parent Ion: [M+H]⁺ = 173.0 (approx).

Isotope Pattern: Distinct Chlorine pattern (³⁵Cl:³⁷Cl ratio of ~3:1), showing peaks at m/z 173

and 175.

Safety & Handling (SDS Summary)
Signal Word: DANGER

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1584287/docs?utm_src=pdf-body#technical-monograph-3-chloro-5-nitroaniline-1
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c00252
https://www.benchchem.com/product/b1584287/docs?utm_src=pdf-body#technical-monograph-3-chloro-5-nitroaniline-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584287?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This compound is acutely toxic and requires strict engineering controls (fume hood, glove box).

Hazard Class H-Code Hazard Statement

Acute Toxicity (Oral) H301 Toxic if swallowed.[6]

Acute Toxicity (Dermal) H311 Toxic in contact with skin.

Acute Toxicity (Inhalation) H331 Toxic if inhaled.[7]

STOT - Repeated H373

May cause damage to organs

through prolonged exposure.

[7]

Aquatic Toxicity H411
Toxic to aquatic life with long-

lasting effects.[6]

Precautionary Measures:

PPE: Nitrile gloves (double-gloved recommended), N95/P100 respirator if powder handling is

open, safety goggles.

Storage: Keep in a dark, inert atmosphere (nitrogen flushed) at room temperature. The

compound is light-sensitive and may darken upon oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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